Cas no 2680860-10-8 (3-amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid)

3-Amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid is a specialized pyridine derivative featuring both amino and carboxylic acid functional groups, along with a methyl allyloxycarbonyl (MAC) protected amine. This compound is particularly valuable in synthetic organic chemistry and pharmaceutical research due to its dual reactivity, enabling selective modifications at either the amino or carboxyl group. The MAC protecting group enhances stability during synthetic processes while allowing controlled deprotection under mild conditions. Its structural versatility makes it useful in constructing heterocyclic frameworks or as an intermediate in drug discovery. The presence of the carboxylic acid moiety further facilitates conjugation or salt formation, broadening its applicability in medicinal chemistry and material science.
3-amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid structure
2680860-10-8 structure
Product name:3-amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid
CAS No:2680860-10-8
MF:C11H13N3O4
Molecular Weight:251.238622426987
CID:5653238
PubChem ID:165916461

3-amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680860-10-8
    • EN300-28278871
    • 3-amino-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-4-carboxylic acid
    • 3-amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid
    • インチ: 1S/C11H13N3O4/c1-3-6-18-11(17)14(2)9-8(12)7(10(15)16)4-5-13-9/h3-5H,1,6,12H2,2H3,(H,15,16)
    • InChIKey: AREMWAQTFJQWOM-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(N(C)C1C(=C(C(=O)O)C=CN=1)N)=O

計算された属性

  • 精确分子量: 251.09060590g/mol
  • 同位素质量: 251.09060590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 334
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų
  • XLogP3: 1

3-amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28278871-0.5g
3-amino-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-4-carboxylic acid
2680860-10-8 95.0%
0.5g
$836.0 2025-03-19
Enamine
EN300-28278871-2.5g
3-amino-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-4-carboxylic acid
2680860-10-8 95.0%
2.5g
$1707.0 2025-03-19
Enamine
EN300-28278871-0.1g
3-amino-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-4-carboxylic acid
2680860-10-8 95.0%
0.1g
$767.0 2025-03-19
Enamine
EN300-28278871-0.25g
3-amino-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-4-carboxylic acid
2680860-10-8 95.0%
0.25g
$801.0 2025-03-19
Enamine
EN300-28278871-1.0g
3-amino-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-4-carboxylic acid
2680860-10-8 95.0%
1.0g
$871.0 2025-03-19
Enamine
EN300-28278871-5.0g
3-amino-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-4-carboxylic acid
2680860-10-8 95.0%
5.0g
$2525.0 2025-03-19
Enamine
EN300-28278871-10.0g
3-amino-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-4-carboxylic acid
2680860-10-8 95.0%
10.0g
$3746.0 2025-03-19
Enamine
EN300-28278871-0.05g
3-amino-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-4-carboxylic acid
2680860-10-8 95.0%
0.05g
$732.0 2025-03-19
Enamine
EN300-28278871-5g
3-amino-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-4-carboxylic acid
2680860-10-8
5g
$2525.0 2023-09-09
Enamine
EN300-28278871-1g
3-amino-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-4-carboxylic acid
2680860-10-8
1g
$871.0 2023-09-09

3-amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid 関連文献

3-amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acidに関する追加情報

3-Amino-2-{Methyl(Prop-2-en-1-yloxy)Carbonylamino}Pyridine-4-Carboxylic Acid: A Comprehensive Overview

3-Amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid, identified by the CAS number 2680860-10-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and synthetic versatility. The structure of this compound features a pyridine ring substituted with an amino group at position 3, a methyl(prop-2-en-1-yloxy)carbonylamino group at position 2, and a carboxylic acid group at position 4.

The synthesis of 3-amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid involves a series of multi-step reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled the optimization of these reactions, leading to higher yields and improved purity of the final product. Researchers have also explored alternative routes using catalytic systems to enhance the efficiency of the synthesis process.

The chemical properties of this compound are influenced by its functional groups. The pyridine ring imparts aromatic stability, while the amino and carboxylic acid groups contribute to hydrogen bonding capabilities, making this compound suitable for various applications in drug design and material science. The presence of the methyl(prop-2-en-1-yloxy)carbonylamino group introduces additional complexity to the molecule, potentially enhancing its bioavailability and pharmacokinetic properties.

In terms of biological activity, recent studies have highlighted the potential of 3-amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine as a lead compound in anti-cancer drug development. Preclinical trials have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation, suggesting its role as a potential therapeutic agent. Furthermore, its structural modifications have been explored to improve its selectivity and reduce off-target effects.

The application of this compound extends beyond pharmaceuticals. Its unique chemical properties make it a valuable component in agrochemicals and industrial catalysts. For instance, derivatives of this compound have shown promise as herbicides due to their ability to inhibit specific plant enzymes without adversely affecting non-target organisms.

From an environmental standpoint, the degradation pathways of CAS No. 2680860-10-8 have been studied under various conditions to assess its environmental impact. Research indicates that it undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in aquatic ecosystems.

In conclusion, 3-amino-2-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine is a versatile compound with a wide range of applications across multiple industries. Ongoing research continues to uncover new insights into its properties and potential uses, solidifying its position as an important molecule in contemporary chemistry.

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